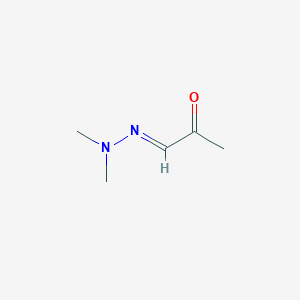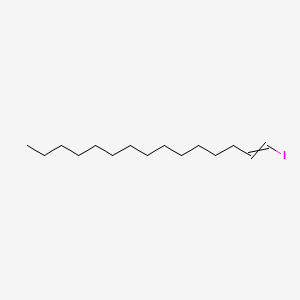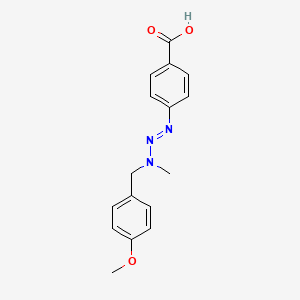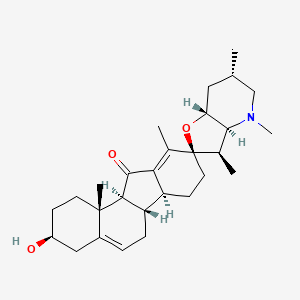
N-Methyljervine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyljervine is a naturally occurring alkaloid compound with the molecular formula C28H41NO3. It is a derivative of jervine, a steroidal alkaloid found in certain plant species, particularly those belonging to the genus Veratrum. This compound is known for its complex structure and biological activity, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyljervine typically involves the methylation of jervine. One common method is the direct reductive N-methylation of nitro compounds, which is more attractive and straightforward compared to conventional N-methylation of amines. This method avoids the prepreparation of NH-free amines and significantly shortens the separation and purification steps .
Industrial Production Methods
化学反应分析
Types of Reactions
N-Methyljervine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions, cyanide ions)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.
科学研究应用
N-Methyljervine has a wide range of scientific research applications, including:
Chemistry: Used as a precursor or intermediate in the synthesis of other complex molecules.
Biology: Studied for its effects on cellular processes and its potential as a tool for probing biological pathways.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical products
作用机制
The mechanism of action of N-Methyljervine involves its interaction with specific molecular targets and pathways. As a steroidal alkaloid, it may interact with cellular receptors and enzymes, modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and the concentration of the compound.
相似化合物的比较
N-Methyljervine can be compared with other similar compounds, such as:
Jervine: The parent compound from which this compound is derived. Jervine shares a similar structure but lacks the N-methyl group.
Veratramine: Another steroidal alkaloid found in Veratrum species. It has a different substitution pattern compared to this compound.
Cyclopamine: A steroidal alkaloid with a similar structure but distinct biological activity. It is known for its role in inhibiting the Hedgehog signaling pathway.
This compound is unique due to its specific methylation, which can influence its biological activity and chemical reactivity .
属性
CAS 编号 |
64552-25-6 |
|---|---|
分子式 |
C28H41NO3 |
分子量 |
439.6 g/mol |
IUPAC 名称 |
(3S,3'R,3'aS,6'S,6aS,6bS,7'aR,9R,11aS,11bR)-3-hydroxy-3',4',6',10,11b-pentamethylspiro[1,2,3,4,6,6a,6b,7,8,11a-decahydrobenzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-11-one |
InChI |
InChI=1S/C28H41NO3/c1-15-12-22-25(29(5)14-15)17(3)28(32-22)11-9-20-21-7-6-18-13-19(30)8-10-27(18,4)24(21)26(31)23(20)16(28)2/h6,15,17,19-22,24-25,30H,7-14H2,1-5H3/t15-,17+,19-,20-,21-,22+,24+,25-,27-,28-/m0/s1 |
InChI 键 |
RKMIVAVNVAGZNT-AROXZRCDSA-N |
手性 SMILES |
C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC=C6C[C@H](CC[C@@]6([C@H]5C(=O)C4=C3C)C)O)C)N(C1)C |
规范 SMILES |
CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(CCC6(C5C(=O)C4=C3C)C)O)C)N(C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




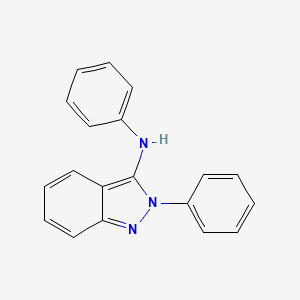

![1,8-Dihydroxy-10-[2-(pyridin-4-yl)ethyl]anthracen-9(10H)-one](/img/structure/B14483110.png)
![3-{[1-Ethyl-2-(methanesulfinyl)cyclopropyl]methyl}-2,3-dihydro-1-benzofuran](/img/structure/B14483115.png)
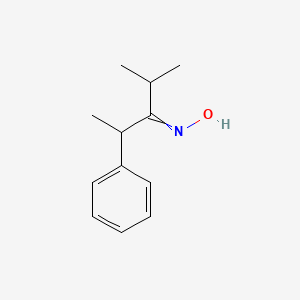
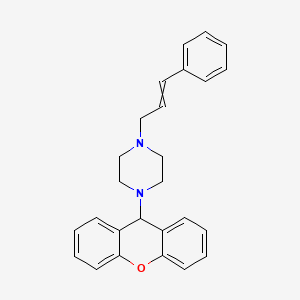
![6-{[2-(4-Bromophenyl)ethyl]amino}-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14483133.png)

![(4R,6S)-4,6-Diphenyl-4H,6H-thieno[3,4-c][1,2,5]oxadiazole](/img/structure/B14483139.png)
